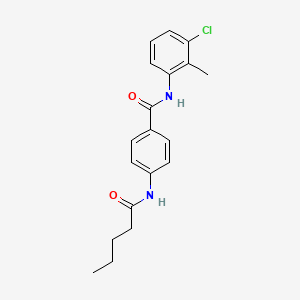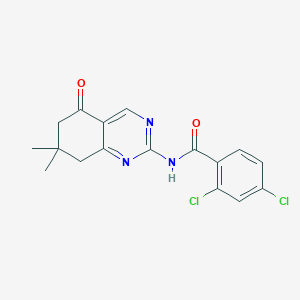![molecular formula C23H22ClFN4O3S B4579784 7-{4-[(4-Chlorophenyl)carbamothioyl]piperazin-1-yl}-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B4579784.png)
7-{4-[(4-Chlorophenyl)carbamothioyl]piperazin-1-yl}-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
描述
7-{4-[(4-Chlorophenyl)carbamothioyl]piperazin-1-yl}-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the fluoroquinolone class of antibiotics. This compound is characterized by its complex structure, which includes a quinolone core, a piperazine ring, and a chlorophenyl group. Fluoroquinolones are known for their broad-spectrum antibacterial activity, making them valuable in treating various bacterial infections.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-{4-[(4-Chlorophenyl)carbamothioyl]piperazin-1-yl}-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps:
Formation of the Quinolone Core: The quinolone core is synthesized through the cyclization of appropriate precursors, often involving the use of thionyl chloride and hydrazine hydrate.
Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where the quinolone core reacts with piperazine derivatives.
Attachment of the Chlorophenyl Group: The chlorophenyl group is attached via a carbamothioyl linkage, typically involving the reaction of the piperazine derivative with 4-chlorophenyl isothiocyanate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high yield and purity .
化学反应分析
Types of Reactions
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring and the chlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidized Derivatives: Various quinolone N-oxides.
Reduced Derivatives: Hydroxyquinolones.
Substituted Derivatives: Alkylated or acylated piperazine derivatives.
科学研究应用
Chemistry
The compound is used as a precursor in the synthesis of other fluoroquinolone derivatives, which are studied for their enhanced antibacterial properties .
Biology
In biological research, this compound is used to study the mechanisms of bacterial resistance and the interaction of fluoroquinolones with bacterial enzymes .
Medicine
Medically, the compound and its derivatives are investigated for their potential to treat resistant bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and ciprofloxacin-resistant Pseudomonas aeruginosa .
Industry
In the pharmaceutical industry, the compound is used in the development of new antibacterial agents and in the formulation of combination therapies to enhance efficacy and reduce resistance .
作用机制
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of bacterial DNA, leading to the disruption of DNA synthesis and ultimately bacterial cell death .
相似化合物的比较
Similar Compounds
Ciprofloxacin: 1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid.
Norfloxacin: 7-[4-(Ethoxycarbonyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Uniqueness
Compared to similar compounds, 7-{4-[(4-Chlorophenyl)carbamothioyl]piperazin-1-yl}-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has a unique chlorophenyl group attached via a carbamothioyl linkage. This structural feature enhances its binding affinity to bacterial enzymes, potentially increasing its antibacterial potency and spectrum of activity .
属性
IUPAC Name |
7-[4-[(4-chlorophenyl)carbamothioyl]piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClFN4O3S/c1-2-27-13-17(22(31)32)21(30)16-11-18(25)20(12-19(16)27)28-7-9-29(10-8-28)23(33)26-15-5-3-14(24)4-6-15/h3-6,11-13H,2,7-10H2,1H3,(H,26,33)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTRUIIPVRWGAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NC4=CC=C(C=C4)Cl)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClFN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-ethoxyphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4579714.png)

![N-(2-(1,3-benzodioxol-5-yl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4579731.png)

![5-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4579746.png)
![3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-1-{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-1-PROPANONE](/img/structure/B4579748.png)

![2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-mesitylacetamide](/img/structure/B4579764.png)

![N-[3-(morpholin-4-yl)propyl]furan-2-carboxamide](/img/structure/B4579797.png)
![N-[2-(4-fluorophenyl)ethyl]-5-methylthiophene-3-carboxamide](/img/structure/B4579803.png)
![N-1,3-benzodioxol-5-yl-2-{[(2-chlorobenzyl)thio]acetyl}hydrazinecarboxamide](/img/structure/B4579809.png)
![N,3,5-triphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4579814.png)
![6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2,2,2-TRIFLUOROACETATE](/img/structure/B4579817.png)
